Cefotiam Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action
Cefotiam Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy stems from the targeted inhibition of bacterial cell wall biosynthesis, a process vital for microbial survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cefotiam's action, its affinity for specific molecular targets, the development of bacterial resistance, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental mechanism of action for cefotiam, like all β-lactam antibiotics, is the disruption of the final stage of peptidoglycan synthesis in the bacterial cell wall.[2][4][5] The bacterial cell wall is a critical structure that maintains cell shape and protects the bacterium from osmotic lysis.[4][]
The key steps in this inhibitory process are:
-
Target Identification: Cefotiam's primary molecular targets are Penicillin-Binding Proteins (PBPs).[2][4][7] PBPs are bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the outer aspect of the cytoplasmic membrane, which are essential for the final cross-linking of peptidoglycan strands.[5][8] This cross-linking provides the cell wall with its structural integrity and rigidity.[7]
-
Molecular Mimicry and Binding: The β-lactam ring of cefotiam is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides.[][9] This structural similarity allows cefotiam to bind to the active site of PBPs.[4]
-
Enzyme Inactivation: Upon binding, the strained β-lactam ring is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from catalyzing the necessary transpeptidation (cross-linking) reactions.[5]
-
Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a progressive weakening of the cell wall.[7][10] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][11]
Binding Affinity and Antibacterial Spectrum
Cefotiam's efficacy is directly related to its high binding affinity for the PBPs of various pathogens. It demonstrates a strong affinity for the essential PBPs in Staphylococcus aureus, Streptococcus pneumoniae, Proteus vulgaris, and Haemophilus influenzae, which aligns with its potent bactericidal activity against these organisms.[12] Notably, cefotiam exhibits a higher affinity for PBP3SAL, an alternative PBP used by Salmonella inside host cells, than for the standard PBP3, making it effective against intracellular Salmonella infections.[13]
The drug possesses a broad spectrum of activity, though it is not effective against Pseudomonas aeruginosa, methicillin-resistant S. aureus (MRSA), and enterococci.[7][14]
Table 1: In Vitro Antimicrobial Activity of Cefotiam
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 32 | Data not available | Data not available |
| Staphylococcus aureus (27 strains) | 0.5 - 1 | Data not available | Data not available |
| Staphylococcus albus (8 strains) | 0.25 - 0.5 | Data not available | Data not available |
| Proteus mirabilis IFO 3849 | 1.56 (MIC value) | Data not available | Data not available |
| Bacteroides fragilis | 64 - >128 | Data not available | Data not available |
| Clostridium difficile | >128 | Data not available | Data not available |
| Data sourced from multiple studies.[7][15][16] MIC50 and MIC90 values are often strain and study-dependent and were not consistently available in the reviewed literature. |
Mechanisms of Bacterial Resistance
Resistance to cefotiam and other cephalosporins can emerge through several key mechanisms.[8] Often, resistance reflects an interplay of multiple factors rather than a single cause.[8][17]
-
Enzymatic Degradation (β-Lactamases): This is the most common resistance mechanism. Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5][18] While cefotiam is resistant to some common β-lactamases, it is susceptible to destruction by extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases.[4][14]
-
Target Site Modification: Alterations in the molecular structure of PBPs, resulting from mutations in the encoding genes, can significantly reduce the binding affinity of cefotiam.[8][18] This prevents the antibiotic from effectively inactivating its target.
-
Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[8] Cefotiam must pass through porin channels to reach the PBPs in the periplasmic space. A reduction in the number of porin channels or mutations that alter their structure can limit drug entry, thereby conferring resistance.[8]
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane-spanning protein complexes that actively transport antibiotics out of the cell before they can reach their PBP targets.[18]
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of cefotiam is crucial for its effective application.
Table 2: Key Pharmacokinetic Parameters of Cefotiam
| Parameter | Value | Notes |
| Route of Administration | Intravenous, Intramuscular | [1] |
| Bioavailability | ~60% | Following intramuscular injection.[1][2] |
| Protein Binding | ~40% | [1][19] |
| Elimination Half-life | ~1 hour | [1][3][14][19] Can be dose-dependent, increasing with higher doses.[20][21] |
| Metabolism | Negligible | [1][19] |
| Excretion | Primarily renal | 50-70% of the dose is recovered unchanged in urine within 12 hours.[19] |
| Volume of Distribution | ~0.350 L/kg | Renal function independent.[22] |
| Parameters are based on studies in healthy subjects and may vary based on patient-specific factors like renal function.[22] |
Experimental Protocols
PBP Binding Affinity: Competition Assay
This protocol is used to determine the relative binding affinity of cefotiam for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam.
Methodology:
-
Membrane Preparation: Prepare membrane protein extracts from the target bacterial strain (e.g., Salmonella Typhimurium).
-
Competitive Binding: Incubate a fixed amount of the membrane extract (e.g., 0.02 mg) with varying concentrations of cefotiam hydrochloride (e.g., 0.00005–0.005 mg/mL) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 4.6) for 10 minutes at 30°C.
-
Fluorescent Labeling: Add a fluorescent β-lactam probe, such as Bocillin FL (Boc-FL), to a final concentration of 20 µM and incubate for an additional 20 minutes at 30°C. Boc-FL will bind to any PBPs not occupied by cefotiam.
-
Protein Separation: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE on an 8% (w/v) acrylamide gel.
-
Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The decrease in fluorescence intensity at a specific PBP band with increasing concentrations of cefotiam indicates competitive binding. The IC50 value (the concentration of cefotiam required to inhibit 50% of Boc-FL binding) can then be calculated to quantify binding affinity.[13]
Intracellular Bactericidal Activity Assay
This protocol assesses the efficacy of cefotiam against bacteria that have invaded a host cell.
Methodology:
-
Cell Culture: Culture a suitable host cell line, such as fibroblasts, in appropriate tissue culture plates.
-
Bacterial Infection: Infect the fibroblast monolayers with the bacterial strain of interest (e.g., Salmonella Typhimurium) and incubate to allow for bacterial invasion.
-
Extracellular Bacteria Removal: After the invasion period (e.g., 2 hours post-infection), wash the cells and replace the medium with one containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Cefotiam Treatment: Replace the medium again with fresh medium containing gentamicin (to prevent reinfection from any lysed cells) and a specific concentration of cefotiam hydrochloride (e.g., 0.001 mg/mL).
-
Incubation and Lysis: Incubate the infected cells for a defined period (e.g., up to 24 hours). At designated time points, lyse the fibroblasts using a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.
-
Quantification: Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs). A reduction in CFU over time in the cefotiam-treated group compared to a control group indicates intracellular bactericidal activity.[13]
References
- 1. Cefotiam - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]
- 5. resources.biomol.com [resources.biomol.com]
- 7. toku-e.com [toku-e.com]
- 8. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 10. dentalcare.com [dentalcare.com]
- 11. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]
- 12. CEFOTIAM HEXETIL, A NEW ORAL CEPHALOSPORIN; BINDING AFFINITY TO PENICILLIN-BINDING PROTEINS AND SYNERGISTIC EFFECT ON PHAGOCYTOSIS AND KILLING OF BACTERIA WITH CULTURE MACROPHAGES [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 18. infectionsinsurgery.org [infectionsinsurgery.org]
- 19. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of cefotiam in normal humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
